molecular formula C20H16Cl2N2O4S B14979024 4-Chloro-3-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Chloro-3-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14979024
M. Wt: 451.3 g/mol
InChI Key: IHDQBEOOARFXSP-UHFFFAOYSA-N
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Description

4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of chlorinated aromatic compounds. It is characterized by the presence of multiple functional groups, including chloro, methyl, and methanesulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-3-METHYLPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methanesulfonyl groups enhances its potential for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C20H16Cl2N2O4S

Molecular Weight

451.3 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H16Cl2N2O4S/c1-12-4-3-5-14(8-12)11-29(26,27)20-23-10-17(22)18(24-20)19(25)28-15-6-7-16(21)13(2)9-15/h3-10H,11H2,1-2H3

InChI Key

IHDQBEOOARFXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=C(C=C3)Cl)C)Cl

Origin of Product

United States

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